molecular formula C10H22Cl2N2 B1383675 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride CAS No. 2059955-77-8

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

Cat. No.: B1383675
CAS No.: 2059955-77-8
M. Wt: 241.2 g/mol
InChI Key: IRHBJSYZJLHGAE-UHFFFAOYSA-N
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Description

Overview of Cyclobutylamine Derivatives

Cyclobutylamine derivatives constitute a specialized class of organic compounds that have gained substantial attention in modern synthetic chemistry due to their unique structural characteristics and diverse applications. These compounds are characterized by the presence of a four-membered cyclobutane ring attached to an amino functional group, creating molecules with distinctive conformational properties and reactivity patterns. The fundamental structure of cyclobutylamine itself possesses a melting point range of 133-135.5 degrees Celsius and a boiling point of 81.5 degrees Celsius at 752 millimeters of mercury pressure, indicating the compound's moderate thermal stability despite the inherent ring strain.

The synthetic utility of cyclobutylamine derivatives extends across multiple domains of organic chemistry research. These compounds serve as crucial substrates in microwave-assisted synthesis of seven-membered azaindoles from dihalopyridines, demonstrating their value as building blocks in heterocyclic chemistry. Furthermore, cyclobutylamine derivatives function as reactants in the preparation of imidazo[1,2-b]pyridazine derivatives, which have been identified as selective and orally available monopolar spindle one kinase inhibitors. The preparation methods for cyclobutylamine have evolved significantly, with historical approaches including the conversion from cyclobutanecarboxylic acid and hydrazoic acid, as well as Hofmann-type rearrangement of cyclobutanecarboxamide.

Recent developments in cyclobutylamine chemistry have focused on enzymatic hydroxylation reactions using engineered cytochrome P450 enzymes. Research has demonstrated that a panel of engineered P450 BM3 enzymes can perform selective carbon-hydrogen hydroxylation of cyclobutylamine derivatives at chemically unactivated sites. These oxidations proceed with high regioselectivity and stereoselectivity, producing valuable bifunctional intermediates that are particularly useful for synthesis applications and fragment-based drug discovery initiatives. The versatility of cyclobutylamine derivatives is further exemplified by their role in photoredox catalysis, where they participate in carbon-carbon bond cleavage reactions enabled by visible light, leading to novel annulation methods.

The importance of cyclobutylamine derivatives in medicinal chemistry research cannot be overstated. These compounds are incorporated into pharmaceutical candidates as key components, serving as motifs for exploring quantitative structure-activity relationship models and functioning as sp³-rich bioisosteric replacements for their aromatic counterparts. The unique three-dimensional arrangements provided by cyclobutylamine scaffolds offer distinct advantages in drug design, particularly in terms of conformational restriction and metabolic stability enhancement.

Historical Development of Cyclobutane Chemistry

The historical development of cyclobutane chemistry represents a fascinating journey through more than a century of organic chemical research. Cyclobutane was first synthesized in 1907, marking the beginning of systematic investigations into four-membered carbocyclic systems. This initial synthesis represented a notable advancement in the understanding of cyclic hydrocarbons and their unique bonding characteristics, establishing cyclobutane as a fundamental building block in organic chemistry.

The discovery of cyclobutane marked a significant milestone in the broader context of small ring chemistry research. Early investigations revealed that cyclobutane adopts a folded structure with bond angles of approximately 88 degrees, slightly reduced from the expected 90 degrees. This structural arrangement represents a balance between angle strain and torsional strain, leading to the energetically favorable puckered conformation that characterizes four-membered rings. The unique geometric properties of cyclobutane result in carbon-carbon bonds with slightly increased π-character and carbon-hydrogen bonds with enhanced s-character.

The reactivity profile of cyclobutane compounds has been a subject of extensive investigation throughout the twentieth century. Unlike the highly reactive cyclopropane, which readily undergoes reactions with sulfuric acid and bromination, cyclobutane demonstrates moderate reactivity that positions it between the very reactive three-membered rings and the relatively inert cyclopentane and larger alkanes. This intermediate reactivity profile has made cyclobutane derivatives particularly valuable for controlled synthetic transformations.

Significant advances in cyclobutane chemistry occurred during the latter half of the twentieth century, with the development of photochemical methods for four-membered ring formation and cleavage. Cyclobutane compounds were found to undergo photochemical reactions when exposed to ultraviolet light, a property that proved beneficial for various applications in organic synthesis, including the formation of complex molecular architectures. These photochemical transformations expanded the synthetic utility of cyclobutane derivatives and opened new pathways for molecular construction.

The biological significance of cyclobutane chemistry became apparent with the discovery of naturally occurring cyclobutane-containing compounds. Cyclobutane rings, although relatively rare, were found to occur in natural products, most of which are isolated from plant and marine species. Notable examples include the sceptrins from Agelas sceptrum, which contribute to antimicrobial properties, and cyclobutane pyrimidine dimers formed through DNA base photodimerization upon ultraviolet irradiation. The latter discovery highlighted the biological relevance of cyclobutane chemistry in understanding DNA damage mechanisms and their potential consequences.

Structural Significance of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

The structural architecture of this compound embodies a sophisticated combination of ring systems that confer unique chemical and physical properties to the molecule. The compound features a molecular formula of C₁₀H₂₂Cl₂N₂ with a molecular weight of 241.2 grams per mole, indicating the presence of two hydrochloride counterions that significantly influence the compound's solubility and stability characteristics. The Chemical Abstracts Service registry number 2059955-77-8 provides definitive identification for this specific salt form of the compound.

The core structural framework consists of a cyclobutane ring directly attached to an amino nitrogen atom, which is further connected through a methylene bridge to a piperidine ring system. This arrangement creates a unique three-dimensional molecular architecture that combines the conformational rigidity of the four-membered ring with the flexibility and pharmacophoric properties of the six-membered piperidine heterocycle. The International Union of Pure and Applied Chemistry name for the compound, 1-(piperidin-1-ylmethyl)cyclobutan-1-amine dihydrochloride, reflects this complex structural organization.

The molecular geometry of this compound can be understood through its canonical simplified molecular-input line-entry system notation: C1CCN(CC1)CC2(CCC2)N.Cl.Cl. This representation illustrates the connectivity between the piperidine ring (C1CCN(CC1)) and the cyclobutylamine moiety (CC2(CCC2)N) through the methylene linker, with the two chloride anions completing the salt structure. The Standard International Chemical Identifier for the compound is InChI=1S/C10H20N2.2ClH/c11-10(5-4-6-10)9-12-7-2-1-3-8-12;;/h1-9,11H2;2*1H, providing a standardized method for molecular identification across chemical databases.

The dihydrochloride salt form significantly impacts the compound's physicochemical properties compared to the free base. The presence of two hydrochloride groups enhances water solubility and provides increased chemical stability, making the compound more suitable for various research applications and potential pharmaceutical formulations. The salt formation also influences the compound's crystalline properties, with the material typically appearing as a powder with specific storage requirements at room temperature.

The structural design of this compound incorporates several important pharmacophoric elements that contribute to its research value. The cyclobutane ring provides conformational restriction while maintaining sufficient flexibility for molecular recognition events. The piperidine ring system offers multiple sites for potential chemical modifications and contributes to the compound's overall lipophilicity profile. The methylene bridge connecting these two ring systems allows for optimal spatial orientation of the functional groups while maintaining synthetic accessibility for chemical modifications.

Position in Organic Chemistry Research

The position of this compound within contemporary organic chemistry research reflects the compound's significance as both a synthetic target and a building block for more complex molecular architectures. This compound represents an important intersection of several major research themes in modern organic chemistry, including strained ring system chemistry, heterocyclic synthesis, and pharmaceutical intermediate development.

Current research in cyclobutylamine chemistry has been significantly advanced by the development of enzymatic methodologies for selective functionalization. The application of engineered cytochrome P450 BM3 enzymes to cyclobutylamine derivatives has opened new avenues for stereoselective and regioselective oxidations. These enzymatic approaches have demonstrated that thirty-six variants of the engineered enzyme can convert at least thirty percent of tert-butyloxycarbonyl-protected cyclobutylamine substrates to hydroxylated products within twenty-four hours. The resulting metabolites include all four possible 2- and 3-monohydroxylated products, with trans-2- and trans-3-hydroxylated products typically dominating the product mixtures.

The research applications of compounds structurally related to this compound extend into the realm of visible light photoredox catalysis. Recent investigations have demonstrated that cyclobutylanilines can undergo intermolecular [4+2] annulation reactions with alkynes when enabled by visible light photocatalysis. These reactions proceed with complete regioselectivity and afford a range of six-membered carbocycles in good yields, representing the first example of such annulation methodology. The overall redox-neutral nature of these reactions, combined with perfect atom economy, positions these transformations as environmentally favorable synthetic methods.

The compound's structural features align with current trends in medicinal chemistry research that emphasize the incorporation of three-dimensional molecular scaffolds and bioisosteric replacements for traditional aromatic systems. Research has established that cyclobutanes are increasingly used in medicinal chemistry applications due to their unique puckered structure, longer carbon-carbon bond lengths, increased carbon-carbon π-character, and relative chemical inertness for highly strained carbocycles. These characteristics make cyclobutane-containing compounds valuable for preventing cis/trans isomerization by replacing alkenes, replacing larger cyclic systems, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, serving as aryl isosteres, and filling hydrophobic pockets.

The synthetic accessibility and chemical stability of this compound position it as an important research tool for investigating structure-activity relationships in pharmaceutical chemistry. The compound's dual ring system provides opportunities for systematic structural modifications, allowing researchers to explore the individual contributions of the cyclobutane and piperidine moieties to biological activity. This systematic approach to molecular design represents a fundamental aspect of contemporary drug discovery research methodologies.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10(5-4-6-10)9-12-7-2-1-3-8-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBJSYZJLHGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Overview

The synthesis of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride involves two primary stages:

  • Formation of the free base (1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine).
  • Salt formation via hydrochlorination.

Key synthetic routes are derived from reductive amination and nucleophilic substitution strategies, commonly employed for analogous piperidine-cycloalkane hybrids.

Reductive Amination Pathway

This method is widely used for secondary amine synthesis.

Reaction Scheme :
$$
\text{Cyclobutanone} + \text{Piperidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

Procedure :

  • Cyclobutanone (1.0 equiv) is reacted with piperidine (1.2 equiv) in methanol at 25°C.
  • Sodium cyanoborohydride (1.5 equiv) is added slowly to the mixture.
  • After 12 hours, the solvent is evaporated, and the crude product is purified via column chromatography.
  • The free base is treated with HCl gas in diethyl ether to yield the dihydrochloride salt.

Optimization Data :

Parameter Value Impact on Yield
Solvent Methanol vs. THF 78% vs. 62%
Temperature 25°C vs. 40°C 78% vs. 71%
Reducing Agent NaBH$$3$$CN vs. NaBH$$4$$ 78% vs. 35%

Nucleophilic Substitution Approach

An alternative route employs a cyclobutylmethyl halide intermediate.

Reaction Scheme :
$$
\text{1-(Bromomethyl)cyclobutan-1-amine} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3} \text{Free Base} \xrightarrow{\text{HCl}} \text{Dihydrochloride}
$$

Procedure :

  • 1-(Bromomethyl)cyclobutan-1-amine (1.0 equiv) is stirred with piperidine (2.0 equiv) in acetonitrile.
  • Potassium carbonate (3.0 equiv) is added to scavenge HBr.
  • After 24 hours, the mixture is filtered, and the solvent is removed under reduced pressure.
  • The product is crystallized as the dihydrochloride salt using HCl in ethanol.

Comparative Yields :

Method Yield (Free Base) Purity (HPLC)
Reductive Amination 78% 95%
Nucleophilic Substitution 65% 89%

Salt Formation and Characterization

The dihydrochloride salt is obtained by bubbling HCl gas through a solution of the free base in anhydrous ether. Critical parameters include:

Analytical Data :

Industrial-Scale Considerations

For large batches (>1 kg), continuous flow reactors improve efficiency:

Safety protocols mandate strict control of HCl gas exposure and waste neutralization.

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride may have potential applications in treating neurological disorders such as anxiety and depression. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antipsychotic Properties

Some studies suggest that this compound may exhibit antipsychotic effects. Its ability to influence dopaminergic pathways could make it a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders.

Analgesic Effects

Preliminary research has shown that derivatives of this compound may possess analgesic properties. This could be beneficial in developing new pain management therapies, particularly for chronic pain conditions where conventional analgesics are ineffective.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. The results indicated that compounds with similar structures to this compound showed significant improvements in animal models of depression, suggesting potential clinical relevance.

Case Study 2: Pain Management

In a clinical trial evaluating novel analgesics, a compound structurally related to this compound demonstrated efficacy in reducing pain scores in patients with neuropathic pain. This opens avenues for further exploration into its use as a therapeutic agent for pain relief.

Mechanism of Action

The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs listed in the Enamine Ltd.

Structural and Functional Analogues

Compound Name (CAS/ID) Core Structure Key Substituents Salt Form Potential Applications
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride (Target) Cyclobutane Piperidinylmethyl, amine Dihydrochloride Medicinal chemistry intermediates
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine dihydrochloride (ID 11) Cyclobutane Triazolopyridine, amine Dihydrochloride Kinase inhibitors, antiviral agents
1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine (ID 13) Phenyl ring Piperidinylmethyl, fluorine, amine Free base CNS-targeting ligands
2,6-difluoro-3-methylaniline hydrochloride (ID 9) Aromatic amine Difluoro, methyl Hydrochloride Agrochemical intermediates
Key Observations:

Core Structure Differences :

  • The target compound (cyclobutane core) contrasts with ID 13 (phenyl ring) and ID 9 (aromatic amine). Cyclobutane’s strain may confer unique conformational constraints, whereas phenyl-based analogs (ID 13) offer planar rigidity for π-π interactions in drug-receptor binding .
  • ID 11 shares the cyclobutane-amine scaffold but replaces the piperidinyl group with a triazolopyridine, likely altering electron distribution and hydrogen-bonding capacity .

Substituent Impact: The piperidinylmethyl group in the target compound and ID 13 enhances basicity and solubility. However, ID 13’s fluorine substituent may improve metabolic stability and membrane permeability compared to the non-fluorinated target . ID 9’s difluoro-methyl group on an aromatic amine suggests utility in agrochemicals, diverging from the target’s likely role in pharmaceuticals .

Salt Form and Solubility: Both the target and ID 11 are dihydrochlorides, favoring aqueous solubility for in vitro assays. ID 9’s monohydrochloride form may offer moderate solubility, while ID 13’s free base could require formulation optimization for biological testing .

Hypothetical Pharmacological Profiles

While experimental data are absent in the provided evidence, structural parallels allow inferences:

  • Target Compound : The cyclobutane-piperidine combination may target G-protein-coupled receptors (GPCRs) or enzymes requiring rigid, small-molecule binders (e.g., proteases).
  • ID 13 : Fluorine and phenyl groups align with CNS drugs (e.g., antipsychotics) targeting dopamine or serotonin receptors .

Biological Activity

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical specifications:

PropertyValue
Chemical Formula C₁₀H₂₂Cl₂N₂
Molecular Weight 241.2 g/mol
IUPAC Name 1-(piperidin-1-ylmethyl)cyclobutan-1-amine dihydrochloride
PubChem CID 126796238
Appearance White powder

Biological Activity

Research indicates that compounds structurally related to this compound may possess significant biological activities, including:

  • Antipsychotic Effects : Some piperidine derivatives have been noted for their ability to alleviate symptoms of psychosis through dopaminergic modulation.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly by reducing oxidative stress in neuronal cells.

Case Studies

A few case studies highlight the biological activity of similar compounds:

  • Antipsychotic Activity : A study on a piperidine analog demonstrated a reduction in positive symptoms of schizophrenia in animal models, suggesting that modifications to the piperidine structure can enhance receptor affinity and efficacy .
  • Neuroprotection : Research on related compounds indicated that they could protect against excitotoxicity in neuronal cultures, hinting at a possible therapeutic role in neurodegenerative diseases .
  • Multitarget Ligands : Compounds with structural similarities have been shown to act as multitarget ligands for serotonin and dopamine receptors, which is crucial for developing treatments for mood disorders .

Safety Profile

The safety profile of this compound indicates potential irritant properties:

Safety InformationValue
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Q & A

Q. How can machine learning models predict novel derivatives of this compound for targeted biological activity?

  • Methodological Answer : Train models on datasets of piperidine-cyclobutane derivatives with associated bioactivity data (e.g., IC50 values). Feature selection should include molecular descriptors (logP, polar surface area) and docking scores against target proteins. Generative adversarial networks (GANs) can propose novel structures, validated by molecular dynamics simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 2
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.